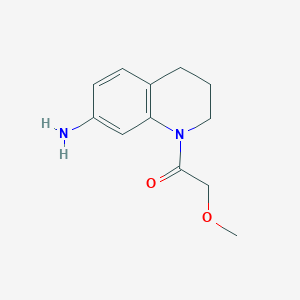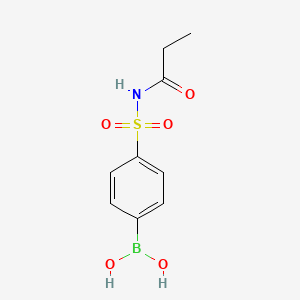
4-(N-Propionylsulfamoyl)phenylboronic acid
Übersicht
Beschreibung
“4-(N-Propionylsulfamoyl)phenylboronic acid” is a chemical compound with the molecular formula C9H12BNO5S . It has a molecular weight of 257.07 g/mol . The IUPAC name for this compound is 4-[(propionylamino)sulfonyl]phenylboronic acid .
Physical And Chemical Properties Analysis
The compound “4-(N-Propionylsulfamoyl)phenylboronic acid” has several computed properties . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 4 . The topological polar surface area is 112 Ų . The compound has a complexity of 356 .Wissenschaftliche Forschungsanwendungen
Catalyst in Dehydrative Amidation
4-(N-Propionylsulfamoyl)phenylboronic acid, as part of the boronic acid family, may find applications similar to those of other phenylboronic acids, such as 2,4-Bis(trifluoromethyl)phenylboronic acid, which is highly effective as a catalyst for dehydrative amidation between carboxylic acids and amines. This catalytic activity suggests potential in peptide synthesis and organic compound development (Wang, Lu, & Ishihara, 2018).
Supramolecular Assembly
Phenylboronic acids, including derivatives like 4-(N-Propionylsulfamoyl)phenylboronic acid, are used in the design and synthesis of supramolecular assemblies. These assemblies are formed due to hydrogen bonding between the boronic acid and N-atoms of heterocyclic compounds, demonstrating potential in the development of new materials and sensors (Pedireddi & Seethalekshmi, 2004).
Organic Synthesis Intermediate
Arylboronic acids like 4-(N-Propionylsulfamoyl)phenylboronic acid are important intermediates in organic synthesis. Their low toxicity, good thermal stability, and compatibility with various functional groups make them valuable for the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds (Zhang Da, 2015).
Carbohydrate Chemistry
In carbohydrate chemistry, phenylboronic acids condense with diols to form cyclic esters, facilitating the synthesis of specifically substituted or oxidized sugar derivatives. This application underscores the potential of 4-(N-Propionylsulfamoyl)phenylboronic acid in the synthesis and modification of carbohydrates for various scientific and industrial purposes (Ferrier, 1972).
Optical Modulation
Phenylboronic acids, including derivatives like 4-(N-Propionylsulfamoyl)phenylboronic acid, have applications in the optical modulation of materials such as single-walled carbon nanotubes (SWNTs). They function as binding ligands for saccharide recognition and can modify the optical properties of SWNTs, indicating potential in the development of optical sensors and devices (Mu et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
[4-(propanoylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO5S/c1-2-9(12)11-17(15,16)8-5-3-7(4-6-8)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEYACLFMKWFQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NC(=O)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656920 | |
| Record name | [4-(Propanoylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-Propionylsulfamoyl)phenylboronic acid | |
CAS RN |
957121-17-4 | |
| Record name | [4-(Propanoylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



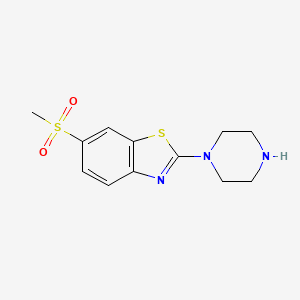
![3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid](/img/structure/B1418307.png)
![3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid](/img/structure/B1418308.png)
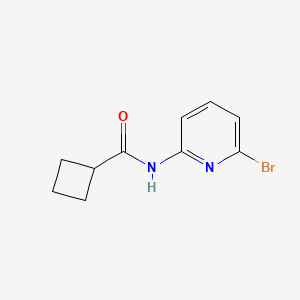
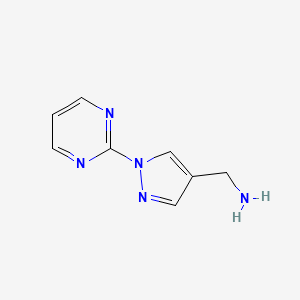
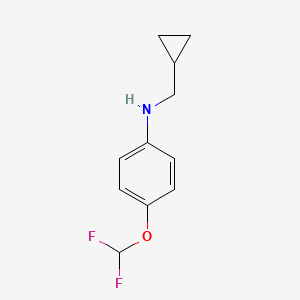
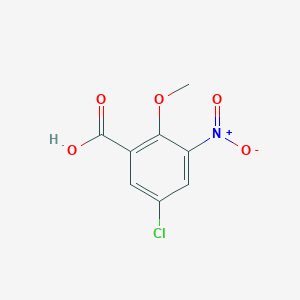
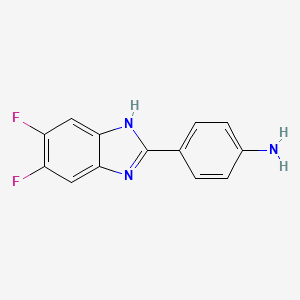
![N-(2-hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1418319.png)

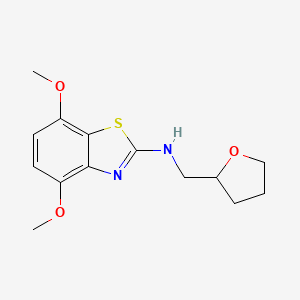
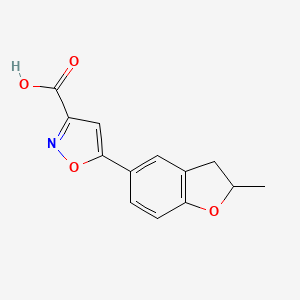
![[2-(2-Phenylmorpholin-4-yl)ethyl]amine](/img/structure/B1418326.png)
